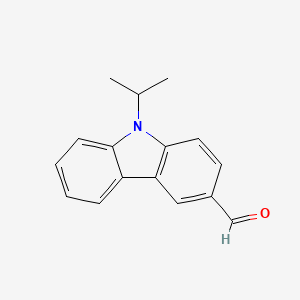
9-isopropyl-9H-carbazole-3-carbaldehyde
Vue d'ensemble
Description
9-isopropyl-9H-carbazole-3-carbaldehyde is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the carbazole family, which is a class of compounds that have been extensively studied for their potential applications in the field of organic electronics, optoelectronics, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 9-isopropyl-9H-carbazole-3-carbaldehyde is not well understood. However, it is believed that the compound interacts with various biological molecules such as proteins, nucleic acids, and lipids. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. It has also been shown to bind to DNA and RNA and induce DNA damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-isopropyl-9H-carbazole-3-carbaldehyde are not well studied. However, it has been shown to exhibit cytotoxicity against certain cancer cell lines such as HeLa and MCF-7. It has also been shown to induce apoptosis in cancer cells. Moreover, it has been shown to exhibit antibacterial and antifungal activity against certain strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-isopropyl-9H-carbazole-3-carbaldehyde in lab experiments include its unique properties such as its fluorescent and photosensitizing properties, its ability to bind to various biological molecules, and its potential applications in the field of organic electronics and optoelectronics. The limitations of using this compound include its cytotoxicity and potential DNA damage, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 9-isopropyl-9H-carbazole-3-carbaldehyde. One direction is to study its potential applications in the field of organic electronics and optoelectronics. Another direction is to study its potential as a fluorescent probe for the detection of metal ions. Moreover, further research is needed to understand its mechanism of action and its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
9-isopropyl-9H-carbazole-3-carbaldehyde has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic materials such as conjugated polymers, dendrimers, and small molecules. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for the generation of singlet oxygen. Moreover, it has been used as a ligand for the preparation of metal complexes and as a catalyst for various organic reactions.
Propriétés
IUPAC Name |
9-propan-2-ylcarbazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-11(2)17-15-6-4-3-5-13(15)14-9-12(10-18)7-8-16(14)17/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXXISXCAUYTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587919 | |
| Record name | 9-(Propan-2-yl)-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88107-75-9 | |
| Record name | 9-(Propan-2-yl)-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-[4-(dimethylamino)phenyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4720524.png)
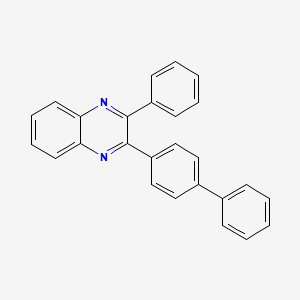
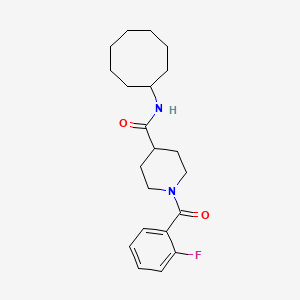
![1-ethyl-N-(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4720555.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4720559.png)
![7-phenyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720562.png)
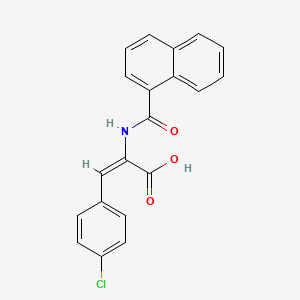
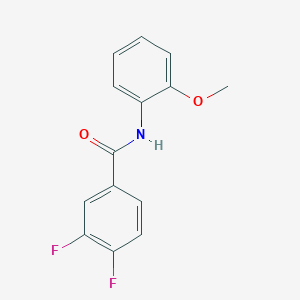
![N-(2-methylbenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4720584.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4720594.png)
![3-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]acrylic acid](/img/structure/B4720597.png)
![N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B4720609.png)
![5-(4-tert-butylbenzylidene)-2-[4-(2-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4720611.png)
![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate](/img/structure/B4720618.png)